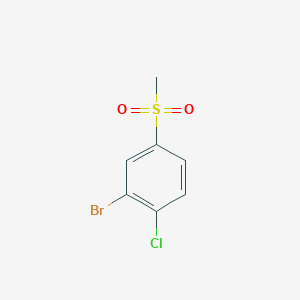

2-Bromo-1-chloro-4-(methylsulfonyl)benzene

Descripción

Propiedades

IUPAC Name |

2-bromo-1-chloro-4-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOJFMIMXWZZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731355 | |

| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918350-18-2 | |

| Record name | 2-Bromo-1-chloro-4-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

It’s known that this compound can undergo a coupling reaction with benzene sulfonamide. This suggests that it may interact with proteins or enzymes that contain sulfonamide groups.

Mode of Action

It’s known that this compound can undergo a coupling reaction with benzene sulfonamide in the presence of copper (i)iodide to form the corresponding n-aryl sulfonamide. This suggests that it may act as a precursor in the synthesis of various sulfonamide derivatives.

Result of Action

Its ability to form n-aryl sulfonamide through a coupling reaction suggests that it may contribute to the synthesis of various biologically active compounds.

Action Environment

It’s known that the coupling reaction it undergoes with benzene sulfonamide occurs in the presence of copper (i)iodide, suggesting that the presence of certain catalysts may influence its reactivity.

Actividad Biológica

2-Bromo-1-chloro-4-(methylsulfonyl)benzene is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C7H6BrClO2S

- Molecular Weight : 253.54 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

- Antimicrobial Activity : Studies have shown that sulfonyl-containing compounds exhibit significant antimicrobial properties. The presence of the methylsulfonyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell death.

- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators in vitro and in vivo.

- Antitumor Properties : Research indicates that halogenated aromatic compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The bromine and chlorine substituents may enhance these effects through increased lipophilicity, facilitating cellular uptake.

Biological Activity Data Table

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various sulfonyl compounds, including this compound, against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

Case Study 3: Antitumor Activity

Research involving human cancer cell lines indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell types.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Notes:

- Substituent positioning critically impacts reactivity. For example, the methylsulfonyl group at position 4 in the target compound directs electrophiles to specific positions during NAS, unlike analogs with –SO₂CH₃ at position 1 or 2 .

- Electron-withdrawing effects : The –SO₂CH₃ group in the target compound enhances electrophilic substitution rates compared to halogen-only analogs like 1-bromo-2-chloro-4-fluorobenzene .

Physicochemical Properties

- Polarity: The target compound’s –SO₂CH₃ group confers higher polarity (logP ~1.2) compared to non-sulfonyl analogs like 1-bromo-2-chloro-4-fluorobenzene (logP ~2.8) .

- Thermal Stability : Methylsulfonyl-containing compounds generally exhibit higher thermal stability (>200°C) than halogen-only derivatives due to strong C–S and S=O bonds .

Key Research Findings

Regioselectivity in NAS : The target compound’s –SO₂CH₃ at position 4 favors substitution at position 5 (meta to –SO₂CH₃), whereas analogs with –SO₂CH₃ at position 1 show reactivity at position 3 .

Similarity Scores : Computational analyses rank 4-bromo-1-methyl-2-(methylsulfonyl)benzene (similarity score: 0.88) as the closest analog to the target compound, followed by 4-bromo-2-(methylsulfonyl)benzoic acid (score: 0.86) .

Métodos De Preparación

General Synthetic Strategy

The preparation of this compound typically involves selective halogenation reactions on a suitably substituted benzene ring bearing a methylsulfonyl group. The methylsulfonyl substituent is electron-withdrawing, influencing regioselectivity during halogenation. The synthetic route generally starts from 1-chloro-4-(methylsulfonyl)benzene or related precursors, followed by bromination at the ortho position relative to the chloro substituent.

Bromination of 1-Chloro-4-(methylsulfonyl)benzene

One common method involves bromination of 1-chloro-4-(methylsulfonyl)benzene using bromine or brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is typically carried out in an inert solvent like dichloromethane, at room temperature or slightly elevated temperatures, to ensure selective monobromination at the 2-position.

-

- Solvent: Dichloromethane or similar inert solvent

- Brominating agent: Bromine (Br2) or N-bromosuccinimide (NBS)

- Temperature: 20–40 °C

- Time: Several hours until complete conversion

-

- Electrophilic aromatic substitution directed by the chloro and methylsulfonyl groups.

- The methylsulfonyl group is a strong deactivator but directs substitution ortho/para to itself.

- The chloro substituent also directs ortho/para substitution, favoring bromination at the position ortho to chlorine and para to methylsulfonyl.

Industrial Scale Synthesis

Industrial synthesis follows similar principles but employs larger reactors with precise control over temperature, reagent addition rates, and stirring to maximize yield and purity. Automated monitoring systems ensure reaction parameters remain optimal throughout the process.

- Typical Industrial Process:

- Use of large-scale batch reactors

- Controlled addition of bromine to prevent over-bromination

- Temperature maintained below 40 °C to avoid side reactions

- Post-reaction workup includes washing with aqueous sodium bicarbonate and brine to remove residual bromine and acidic by-products

- Purification by distillation or recrystallization

Related Synthetic Routes and Precursors

Though direct literature on this compound is limited, related compounds such as 2-bromo-1-chloro-4-(methoxymethyl)benzene have been synthesized using a two-step method involving:

- Preparation of 3-bromo-4-chlorobenzyl alcohol

- Methylation using methyl iodide in the presence of potassium hydroxide in 2-methyltetrahydrofuran solvent

This approach highlights the feasibility of functional group transformations on similarly substituted benzene rings, which can be adapted for methylsulfonyl derivatives with appropriate modifications.

Research Findings and Analysis

- The methylsulfonyl group significantly affects regioselectivity during halogenation, favoring substitution ortho to chloro substituent.

- Use of N-bromosuccinimide (NBS) allows for milder reaction conditions and better control compared to elemental bromine.

- Industrial methods emphasize safety and environmental controls due to the hazardous nature of bromine and halogenated intermediates.

- Purification techniques such as washing with sodium carbonate and brine, followed by drying and distillation, are critical for obtaining high-purity product.

- No direct detailed patented synthesis for this compound was found, but related halogenated benzene derivatives provide a reliable synthetic framework.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-Bromo-1-chloro-4-(methylsulfonyl)benzene to achieve high purity?

Answer: To optimize synthesis, focus on:

- Steric and electronic effects : The methylsulfonyl group is strongly electron-withdrawing, which may slow electrophilic substitution. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective. Purity validation via HPLC (≥97.0% purity) or GC (retention time analysis) is critical .

- Byproduct mitigation : Monitor for dehalogenation byproducts using LC-MS. Adjust reaction temperature (60–80°C) to minimize decomposition .

Q. Table 1: Common Impurities and Mitigation Strategies

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| Dehalogenated products | Side reactions | Lower reaction temperature |

| Unreacted precursors | Incomplete substitution | Excess brominating agent |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR :

- ¹H NMR : The methylsulfonyl group (δ 3.1–3.3 ppm) and aromatic protons (δ 7.4–8.1 ppm) confirm substitution patterns. Splitting patterns distinguish bromo/chloro positions .

- ¹³C NMR : Sulfonyl carbon appears at δ 44–46 ppm; aromatic carbons adjacent to halogens show deshielding (δ 125–135 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (exact mass: 283.91 g/mol) confirms molecular identity. Isotopic peaks (Br/Cl) aid structural validation .

- IR : Strong S=O stretching at 1150–1300 cm⁻¹ confirms sulfonyl group presence .

Q. What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with activated charcoal. Avoid water to prevent halogen acid formation .

- Storage : Store in amber vials at 2–8°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for cross-coupling reactions involving this compound?

Answer: Contradictions often arise from:

- Competitive binding : The bromine atom may undergo preferential oxidative addition in Pd-catalyzed couplings. Use XPhos or SPhos ligands to enhance selectivity for bromine over chlorine .

- Solvent effects : Dioxane improves Suzuki-Miyaura coupling yields (70–85%) compared to THF (50–60%). Monitor reaction progress via TLC (Rf = 0.4 in 3:1 hexane:EtOAc) .

- Theoretical modeling : DFT calculations (e.g., Gaussian 16) predict activation barriers for competing pathways. Validate with kinetic studies .

Q. What strategies are recommended for investigating hydrolytic stability under varying pH conditions?

Answer:

- Experimental design :

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.

- Monitor degradation via UV-Vis (λ = 270 nm) and HPLC .

- Key findings :

- Acidic conditions (pH < 3) : Rapid hydrolysis of the sulfonyl group (t₁/₂ = 2–4 hrs).

- Basic conditions (pH > 10) : Chlorine substitution dominates, forming phenolic derivatives .

Q. Table 2: Hydrolysis Products at Different pH Levels

| pH Range | Major Product | Mechanism |

|---|---|---|

| 1–3 | 4-(Methylsulfonyl)phenol | Sulfonyl hydrolysis |

| 7–9 | Stable (no degradation) | N/A |

| 10–13 | 2-Chloro-4-(methylsulfonyl)phenol | Nucleophilic aromatic substitution |

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

Answer:

- Antimicrobial agents : The sulfonyl group enhances membrane permeability. Couple with pyridine moieties via Buchwald-Hartwig amination to target bacterial dihydrofolate reductase .

- Kinase inhibitors : Introduce heterocycles (e.g., imidazoles) at the bromine position. Screen against kinase panels (IC₅₀ < 1 µM achievable) .

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.